![molecular formula C24H24N2O4S B14960871 N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide is a complex organic compound with a unique structure that includes benzyl, methyl, phenylmethanesulfonyl, and acetamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Phenylmethanesulfonyl Group: This group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.
Formation of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide typically involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide can be compared with other similar compounds, such as:
N-Benzylbenzamide: Lacks the methyl and phenylmethanesulfonyl groups, resulting in different chemical properties and reactivity.
N-Methylbenzamide: Lacks the benzyl and phenylmethanesulfonyl groups, leading to different biological activity.
N-Phenylmethanesulfonylbenzamide: Lacks the benzyl and methyl groups, affecting its chemical stability and reactivity.
The uniqueness of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-benzyl-2-[(2-benzylsulfonylacetyl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C24H24N2O4S/c1-26(16-19-10-4-2-5-11-19)24(28)21-14-8-9-15-22(21)25-23(27)18-31(29,30)17-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,25,27) |
Clé InChI |
KBXHATWISLHZPU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


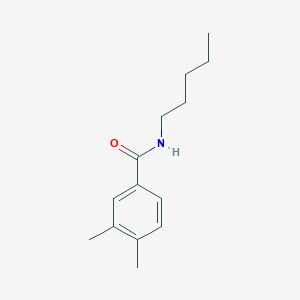
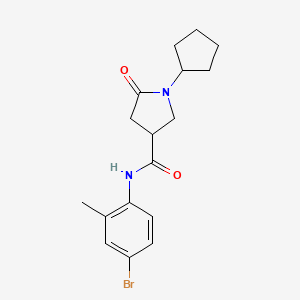
![2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)
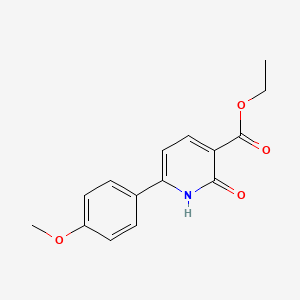
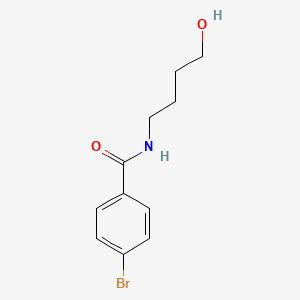

![(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B14960839.png)

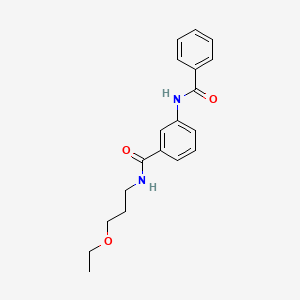
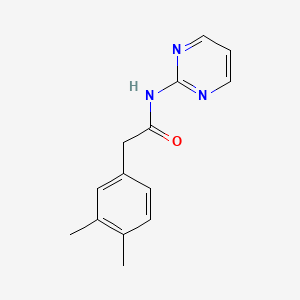
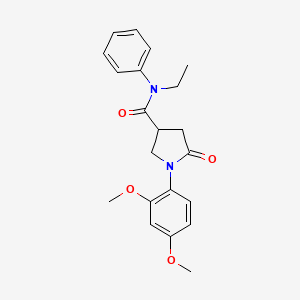
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)

